(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide
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Overview
Description
(2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, dichlorophenyl, iodo, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with iodine and methanol to form an iodinated intermediate. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and iodo groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of halogenated and methoxylated aromatic compounds on biological systems. Its structure allows for the investigation of interactions with various biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Research is ongoing to explore its efficacy as an anti-cancer or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the iodo and methoxy groups can participate in various binding interactions. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of the amide.
2-Propenamide, 2-cyano-3-(3,4-dichlorophenyl)-N-(3-phenylpropyl)-, (2E)-: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of (2E)-2-CYANO-3-{4-[(2,4-DICHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}PROP-2-ENAMIDE lies in its combination of cyano, dichlorophenyl, iodo, and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H13Cl2IN2O3 |
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Molecular Weight |
503.1 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C18H13Cl2IN2O3/c1-25-16-6-10(4-12(8-22)18(23)24)5-15(21)17(16)26-9-11-2-3-13(19)7-14(11)20/h2-7H,9H2,1H3,(H2,23,24)/b12-4+ |
InChI Key |
ZQYRUIDVMOSVBC-UUILKARUSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N)I)OCC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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